Pent-1-en-3-yl 2-methylidenebutanoate
Description
Properties
CAS No. |
91650-22-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
pent-1-en-3-yl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(4)10(11)12-9(6-2)7-3/h6,9H,2,4-5,7H2,1,3H3 |
InChI Key |
UZNIPHAEZNMOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC(=O)C(=C)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Fischer esterification involves the condensation of 2-methylidenebutanoic acid and pent-1-en-3-ol in the presence of a Brønsted acid catalyst. This method is widely employed due to its simplicity and scalability.
Reagents:
- 2-Methylidenebutanoic acid (CAS: 3070-65-3)
- Pent-1-en-3-ol (CAS: 61624-50-8)
- Sulfuric acid ($$ \text{H}{2}\text{SO}{4} $$) or p-toluenesulfonic acid ($$ \text{TsOH} $$)
- Solvent: Toluene or xylene (azeotropic removal of water)
Procedure:
- Combine equimolar amounts of 2-methylidenebutanoic acid (128.17 g/mol) and pent-1-en-3-ol (86.13 g/mol) in toluene.
- Add 1–3 mol% $$ \text{H}{2}\text{SO}{4} $$ or $$ \text{TsOH} $$.
- Reflux at 110–120°C for 6–12 hours under Dean-Stark trap conditions.
- Neutralize with aqueous $$ \text{NaHCO}_{3} $$, extract with ethyl acetate, and purify via vacuum distillation.
Yield: 65–78% (optimized conditions).
Transesterification of Methyl 2-Methylidenebutanoate
Alkoxide-Catalyzed Method
Transesterification leverages the reactivity of methyl 2-methylidenebutanoate (CAS: 3070-65-3) with pent-1-en-3-ol under basic conditions.
Reagents:
- Methyl 2-methylidenebutanoate
- Pent-1-en-3-ol
- Sodium methoxide ($$ \text{NaOMe} $$) or potassium tert-butoxide ($$ \text{KOtBu} $$)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
- Dissolve methyl ester (1.0 equiv) and pent-1-en-3-ol (1.2 equiv) in anhydrous THF.
- Add 5 mol% $$ \text{NaOMe} $$ and stir at 60°C for 4–6 hours.
- Quench with dilute HCl, extract with diethyl ether, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Enzymatic Synthesis Using Lipases
Green Chemistry Approach
Lipase-catalyzed esterification offers enantioselective advantages and mild conditions. Candida antarctica lipase B (CAL-B) is effective for this synthesis.
Reagents:
- 2-Methylidenebutanoic acid
- Pent-1-en-3-ol
- Immobilized CAL-B (Novozym 435)
- Solvent: Isooctane or tert-butyl methyl ether
Procedure:
- Mix acid (1.0 equiv), alcohol (1.5 equiv), and lipase (10 wt%) in isooctane.
- Stir at 40°C for 24–48 hours.
- Filter the enzyme, evaporate solvent, and purify via short-path distillation.
Yield: 55–68% (enantiomeric excess >90% for (S)-isomer).
Data Tables: Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer Esterification | $$ \text{H}{2}\text{SO}{4} $$ | 110–120 | 6–12 | 65–78 | 95 |
| Transesterification | $$ \text{NaOMe} $$ | 60 | 4–6 | 70–82 | 98 |
| Enzymatic Synthesis | CAL-B | 40 | 24–48 | 55–68 | 99 |
Characterization and Physicochemical Properties
- Boiling Point: 142°C
- Density: 0.902 g/mL
- Vapor Pressure: 1.2 mmHg at 25°C (estimated)
- Solubility: Miscible with organic solvents (e.g., ethanol, ether); insoluble in water.
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions
Pent-1-en-3-yl 2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Pent-1-en-3-yl 2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pent-1-en-3-yl 2-methylidenebutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s reactivity and interaction with enzymes and receptors are key factors in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity of pent-1-en-3-yl 2-methylidenebutanoate can be contextualized by comparing it to analogous esters and alkenyl radicals. Key comparisons include:
Reactivity with Oxygen: Comparison with Other Alkenyl Radicals
The pent-1-en-3-yl radical exhibits distinct kinetic behavior when reacting with O₂ compared to simpler aliphatic radicals (e.g., ethyl or isopropyl radicals):
- Rate Coefficients :
| Radical | Temperature Range (K) | Rate Coefficient (cm³ s⁻¹) | Dominant Product Channel |
|---|---|---|---|
| Pent-1-en-3-yl | 613–707 | $1.27–1.79 \times 10^{-15}$ | (E/Z)-penta-1,3-diene + HO₂• |
| Ethyl (C₂H₅•) | 592–692 | $1.1–2.5 \times 10^{-15}$ | Ethylene + HO₂• |
| Isopropyl (C₃H₇•) | 500–700 | $0.8–1.6 \times 10^{-15}$ | Propene + HO₂• |
The pent-1-en-3-yl radical’s rate coefficient is comparable to ethyl and isopropyl radicals at high temperatures (>600 K), but its conjugated alkene structure stabilizes transition states, favoring the formation of (E/Z)-penta-1,3-diene over alternative pathways .
- Pressure and Temperature Dependence :
Unlike smaller radicals, pent-1-en-3-yl + O₂ reactions exhibit pressure-independent behavior above 500 K , attributed to the dominance of direct H-abstraction channels. Below 500 K, pressure-dependent equilibration with peroxyl adducts (ROO•) becomes significant, similar to ethyl + O₂ systems .
Structural Analogues: Esters with Alkenyl Groups
Comparisons with esters like methyl 2-benzoylamino-3-arylaminobut-2-enoate () highlight differences in stability and reaction pathways:
- Steric and Electronic Effects: The methylidene group in 2-methylidenebutanoate introduces steric hindrance and electron-deficient alkene regions, making it more prone to radical addition compared to esters with aryl substituents.
- Combustion Byproducts: Under autoignition conditions, pent-1-en-3-yl esters decompose to form penta-1,3-diene, a conjugated diene that participates in soot nucleation. This contrasts with saturated esters (e.g., methyl pentanoate), which primarily yield smaller aldehydes and ketones .
Computational and Experimental Insights
- Master Equation Modeling: Simulations of pent-1-en-3-yl + O₂ reactions predict branching ratios for three channels: H-Abstraction: Forms (E/Z)-penta-1,3-diene + HO₂• (dominant above 500 K). Peroxyl Adduct Formation: ROO• intermediates (significant below 500 K). Epoxidation: Minor pathway (<5% yield) producing 1,2-epoxypent-3-ene, though experimental detection was unreliable .
Comparison to Ethyl + O₂ Systems :
Both systems exhibit avoided crossing regions where multiexponential decay kinetics emerge. However, pent-1-en-3-yl’s larger size reduces collisional stabilization of peroxyl adducts, shifting the equilibration region to higher temperatures (~500 K vs. ~400 K for ethyl) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pent-1-en-3-yl 2-methylidenebutanoate, and how can reaction reproducibility be improved?
- Methodological Answer : Standardizing reaction conditions is critical. Use palladium-based catalysts (e.g., Lindlar catalysts) to control hydrogenation selectivity, as demonstrated in analogous alkyne hydrogenation studies . Purification should involve gradient elution chromatography to isolate the ester product from byproducts. Monitor reaction progress via GC-MS or FTIR to confirm intermediate formation. For reproducibility, document variables like solvent polarity, temperature (±2°C control), and catalyst loading (e.g., 5–10 mol%) to minimize batch-to-batch variability .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Assign signals using 2D techniques (HSQC, COSY) to resolve overlapping peaks from the α,β-unsaturated ester and methylidene groups. Compare with computational predictions (DFT-based chemical shift calculations) for validation .
- IR : Focus on carbonyl (C=O, ~1720 cm⁻¹) and conjugated alkene (C=C, ~1650 cm⁻¹) stretches. Use deuterated solvents to avoid interference from O-H or N-H bands.
- Sample Stability : Store samples at –20°C under inert gas to prevent degradation, as organic esters are prone to hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Compare with experimental regioselectivity data to validate computational models. For example, the methylidene group’s electron-withdrawing effect may favor endo selectivity in cycloadditions. Use software like Gaussian or ORCA for simulations, referencing protocols from catalytic studies on analogous systems .
Q. What strategies resolve contradictions in reported kinetic data for ester hydrolysis under varying pH conditions?
- Methodological Answer :
- Controlled Experiments : Replicate hydrolysis studies at standardized pH (e.g., 3, 7, 11) and temperatures (25°C, 37°C). Use buffered solutions to maintain pH stability, as minor fluctuations can alter rate constants .
- Analytical Cross-Validation : Combine HPLC (for product quantification) with conductivity measurements (to track ion formation) to confirm hydrolysis mechanisms (e.g., acid-catalyzed vs. base-promoted pathways).
- Degradation Monitoring : Implement real-time UV-Vis spectroscopy to detect intermediate species, addressing discrepancies caused by incomplete reaction monitoring in prior studies .
Q. How can advanced chromatographic techniques improve the separation of stereoisomers during synthesis?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) based on polarity differences. For preparative-scale separation, simulate moving bed (SMB) chromatography enhances throughput. Validate purity via circular dichroism (CD) spectroscopy, referencing methodologies from chiral compound studies .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yield across multiple batches?
- Methodological Answer : Apply multivariate analysis (ANOVA) to identify significant factors (e.g., catalyst type, temperature). Use Box-Behnken or central composite designs to model interactions between variables. For outlier detection, employ Grubbs’ test or studentized residuals. Document raw data with error margins (±SD) to enhance reproducibility, as seen in pollution monitoring experimental frameworks .
Q. How should researchers design experiments to study the compound’s stability under oxidative stress?
- Methodological Answer :
- Accelerated Aging : Expose samples to controlled O₂ atmospheres (e.g., 21%, 40%) at elevated temperatures (40–60°C) and monitor degradation via headspace GC-MS for volatile byproducts.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include antioxidants (e.g., BHT) in control experiments to assess stabilization efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
